N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide
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Overview
Description
N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trichloro, carbamothioyl, and nonanamide groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Trichloro Intermediate: This step involves the chlorination of a suitable precursor to introduce the trichloro group.
Amidation: The final step involves the reaction of the intermediate with nonanoic acid or its derivatives to form the nonanamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions may target the trichloro group, leading to the formation of dichloro or monochloro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloro group, resulting in the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced chlorinated derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide has found applications in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.
Interaction with Cellular Receptors: Affecting signal transduction pathways by binding to cellular receptors.
Induction of Oxidative Stress: Generating reactive oxygen species that can lead to cellular damage or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)butanamide
- N-[(1S)-2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl]acrylamide
Uniqueness
N-(2,2,2-Trichloro-1-{[(2-methylphenyl)carbamothioyl]amino}ethyl)nonanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H28Cl3N3OS |
---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[(2-methylphenyl)carbamothioylamino]ethyl]nonanamide |
InChI |
InChI=1S/C19H28Cl3N3OS/c1-3-4-5-6-7-8-13-16(26)24-17(19(20,21)22)25-18(27)23-15-12-10-9-11-14(15)2/h9-12,17H,3-8,13H2,1-2H3,(H,24,26)(H2,23,25,27) |
InChI Key |
SESVREKBNLLHQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C |
Origin of Product |
United States |
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